

Thermophysical properties of 2-Isobutyl-3,5,6-trimethylpyrazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Isobutyl-3,5,6-trimethylpyrazine**

Cat. No.: **B1606802**

[Get Quote](#)

An In-Depth Technical Guide to the Thermophysical Properties of **2-Isobutyl-3,5,6-trimethylpyrazine**

Foreword: Navigating the Data Landscape

In the fields of chemical engineering, materials science, and drug development, a precise understanding of a compound's thermophysical properties is not merely academic—it is fundamental to process design, safety, and formulation. This guide focuses on **2-Isobutyl-3,5,6-trimethylpyrazine**, a substituted pyrazine of interest in flavor and fragrance chemistry and potentially as a synthetic building block.

A comprehensive search of publicly available scientific literature and databases reveals a notable scarcity of experimentally determined thermophysical data for this specific compound (CAS No. 46187-37-5). This is a common challenge in research, where novel or specialized compounds may not yet have been fully characterized.

Therefore, this guide adopts a dual-pronged approach. Firstly, it consolidates all known identifiers and computed properties for **2-Isobutyl-3,5,6-trimethylpyrazine**. Secondly, and more critically, it functions as a methodological whitepaper. It details the authoritative, field-proven experimental protocols that would be employed to measure these essential properties. To provide context, we will present comparative data from closely related structural analogues. This approach ensures that while we acknowledge the existing data gap, we also provide researchers with the direct, validated workflows necessary to generate this critical data in their own laboratories.

Compound Identification and Physicochemical Profile

2-Isobutyl-3,5,6-trimethylpyrazine is an alkylpyrazine characterized by a pyrazine ring substituted with three methyl groups and one isobutyl group. Its structure suggests its role as an aromatic compound with potential applications as a flavoring agent, similar to other alkylpyrazines found in roasted or cooked foods.

Identifier	Value	Source
IUPAC Name	2,3,5-trimethyl-6-(2-methylpropyl)pyrazine	[1]
CAS Number	46187-37-5	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₈ N ₂	[1] [3]
Molecular Weight	178.27 g/mol	[1] [2]
Computed XLogP3	2.6	[1]
Topological Polar Surface Area	25.8 Å ²	[1]
Kovats Retention Index (Std. Non-Polar)	1263	[1]
Kovats Retention Index (Std. Polar)	1556, 1580	[1]

Core Thermophysical Properties: A Methodological Framework

This section details the standard experimental procedures for determining the key thermophysical properties of a liquid compound like **2-Isobutyl-3,5,6-trimethylpyrazine**.

Boiling Point

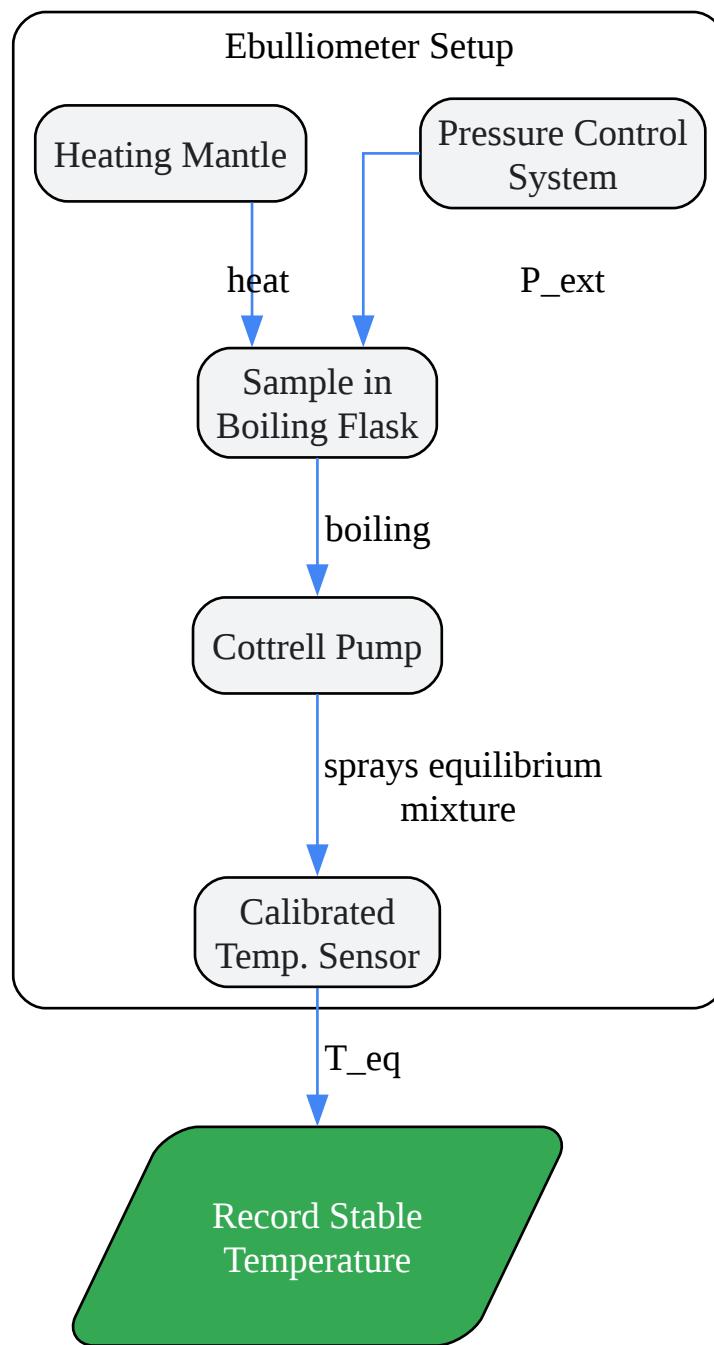
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is a critical parameter for distillation, purification, and defining a substance's

volatility.

Contextual Data from Structural Analogues:

Compound	CAS Number	Boiling Point	Conditions	Source
2-Isobutyl-3,5-(and 3,6)-dimethylpyrazine	38888-81-2	73.0 - 75.0 °C	@ 2.00 mm Hg	[4]
2,3,5-Trimethylpyrazine	14667-55-1	171.0 - 172.0 °C	@ 760.00 mm Hg	[5]
2-Isobutyl-3-methylpyrazine	13925-06-9	199.0 - 201.0 °C	@ 760.00 mm Hg	[6][7]

Experimental Protocol: Ebulliometry


The most accurate method for determining the boiling point is ebulliometry. This technique involves measuring the equilibrium temperature of the boiling liquid and its vapor at a controlled pressure.

Step-by-Step Methodology:

- Apparatus Setup: An ebulliometer, equipped with a heating mantle, a boiling flask containing the sample, a Cottrell pump (to ensure vapor-liquid equilibrium), a calibrated temperature sensor (e.g., a Pt100 resistance thermometer), and a pressure regulation system, is assembled.
- Sample Preparation: A sample of **2-Isobutyl-3,5,6-trimethylpyrazine** (typically 10-20 mL) is placed in the boiling flask along with boiling chips to ensure smooth boiling.
- Pressure Control: The system pressure is set and maintained at the desired level (e.g., 760 mm Hg for the normal boiling point) using a vacuum pump and a precision pressure controller.

- Heating and Equilibration: The sample is gently heated. The Cottrell pump continuously sprays the boiling liquid over the temperature sensor, ensuring the sensor measures the true equilibrium temperature, free from superheating effects.
- Data Acquisition: The temperature is recorded once it stabilizes for a period of at least 10 minutes, indicating that thermal equilibrium has been reached.
- Verification: The apparatus is calibrated before and after the measurement using a reference substance with a well-known boiling point, such as distilled water or toluene.

Causality Behind Experimental Choices: The use of a Cottrell pump is crucial. Simple boiling can lead to superheating, where the liquid's temperature rises above its true boiling point. The pump ensures that the thermometer is bathed in a constantly refreshing two-phase equilibrium mixture, providing a highly accurate and thermodynamically valid measurement.

[Click to download full resolution via product page](#)

Caption: Workflow for boiling point determination using ebulliometry.

Density and Specific Gravity

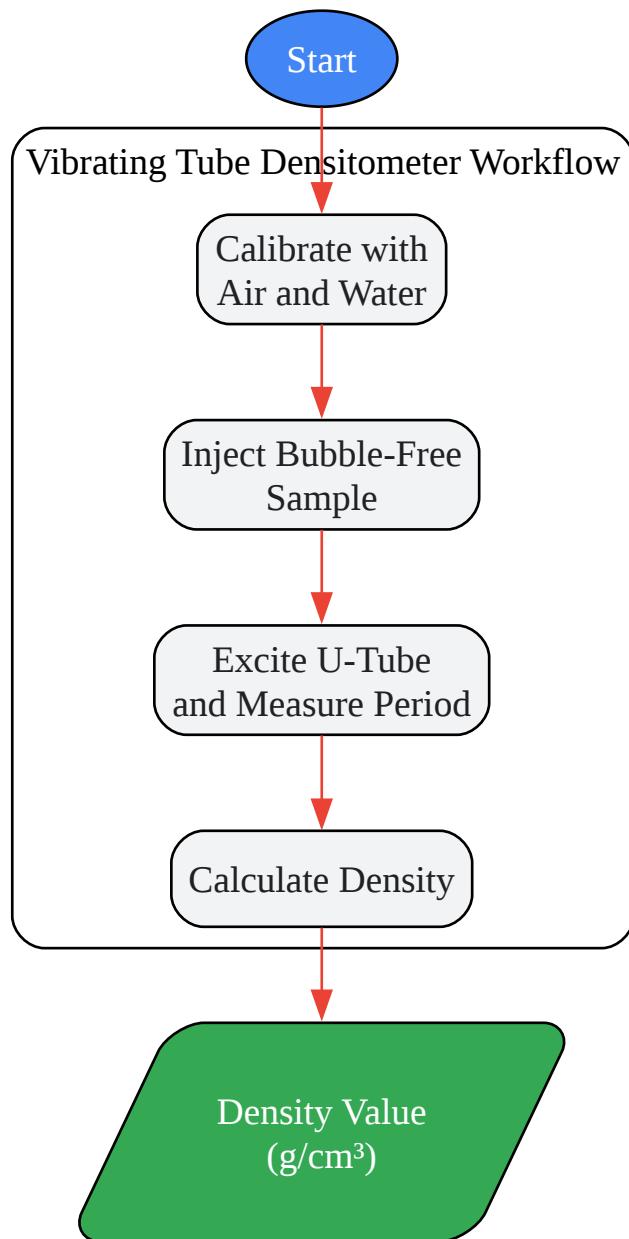
Density (mass per unit volume) is essential for converting between mass and volume, crucial for reactor loading, fluid dynamics calculations, and concentration measurements. Specific

gravity is the ratio of the substance's density to that of a reference substance (usually water).

Contextual Data from Structural Analogues:

Compound	CAS Number	Specific Gravity	Conditions	Source
2-Isobutyl-3,5-(and 3,6)-dimethylpyrazine	38888-81-2	0.924 - 0.934	@ 25.00 °C	[4]
2,3,5-Trimethylpyrazine	14667-55-1	0.967 - 0.987	Not specified	[8]
2-Isobutyl-3-methylpyrazine	13925-06-9	0.936 - 0.942	Not specified	[7]

Experimental Protocol: Vibrating Tube Densitometry


This is the industry standard for high-precision density measurement of liquids.

Step-by-Step Methodology:

- Instrument Preparation: A digital vibrating tube densitometer is turned on and allowed to thermally stabilize at the desired measurement temperature (e.g., 25.00 °C).
- Calibration: The instrument is calibrated using two standards of known density that bracket the expected sample density. Typically, dry air and ultrapure water are used. The instrument records the oscillation periods for these standards.
- Sample Injection: A small, bubble-free aliquot of **2-Isobutyl-3,5,6-trimethylpyrazine** is injected into the U-shaped borosilicate glass tube inside the instrument.
- Measurement: The instrument electromagnetically excites the tube, causing it to oscillate. A detector measures the period of oscillation. The denser the fluid, the slower the oscillation.

- Calculation: The instrument's software automatically calculates the density of the sample based on its oscillation period relative to the calibration standards.
- Cleaning: The sample cell is thoroughly cleaned with appropriate solvents (e.g., ethanol followed by acetone) and dried with a stream of air.

Causality Behind Experimental Choices: The vibrating tube method is preferred over older methods like pycnometry because it requires a very small sample volume, offers high precision (to 10^{-5} g/cm³), and allows for rapid temperature-controlled measurements. The self-validating system relies on the initial two-point calibration, which ensures accuracy across the measurement range.

[Click to download full resolution via product page](#)

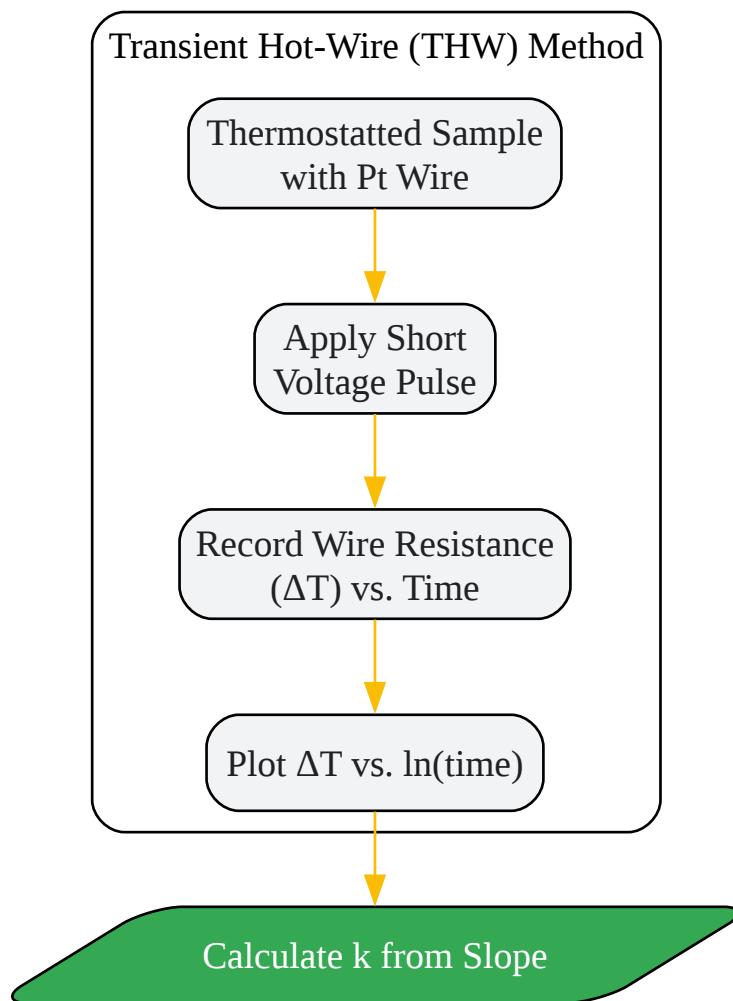
Caption: Protocol for high-precision density measurement.

Thermal Conductivity

Thermal conductivity (k) quantifies a material's ability to conduct heat. It is a vital parameter for designing heat exchangers, reactors, and any process involving heat transfer.

Contextual Data: No experimental data for thermal conductivity was found for **2-Isobutyl-3,5,6-trimethylpyrazine** or its close analogues. For context, typical organic liquids have thermal

conductivities in the range of 0.1 to 0.2 W/m·K.[9]


Experimental Protocol: Transient Hot-Wire (THW) Method

The THW method is a primary, absolute technique for measuring the thermal conductivity of fluids, valued for its accuracy and suppression of convective heat transfer.[9][10]

Step-by-Step Methodology:

- **Apparatus:** The core of the apparatus consists of a thin platinum wire submerged in a thermostatted cell containing the liquid sample. The wire serves as both a heating element and a resistance thermometer.
- **Thermal Stability:** The sample cell is maintained at a constant, uniform temperature until thermal equilibrium is achieved.
- **Heating Pulse:** A precise, constant voltage is applied to the wire for a very short duration (typically ~1 second).[9] This generates a step-wise heat flux from the wire into the surrounding liquid.
- **Temperature Rise Measurement:** The resistance of the platinum wire is measured with high temporal resolution throughout the heating pulse. The change in resistance is directly proportional to the change in the wire's temperature.
- **Data Analysis:** The thermal conductivity of the liquid is calculated from the slope of the line plotting the temperature rise of the wire against the logarithm of time.
- **Validation:** The system is validated using fluids with certified thermal conductivity values, such as toluene or water.

Causality Behind Experimental Choices: The measurement is performed over a very short time frame. This is a critical design choice that ensures heat is transferred through pure conduction. [10] Longer measurement times would allow for the onset of natural convection within the liquid, where bulk fluid motion begins to contribute to heat transfer, which would corrupt the measurement of the intrinsic conductive property.[9]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Transient Hot-Wire method.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **2-Isobutyl-3,5,6-trimethylpyrazine** is not readily available, data from close analogues provides essential guidance.

- Hazard Classification: Analogues like 2-isobutyl-3,5(and 3,6)-dimethylpyrazine are classified as combustible liquids.^[11] They can also cause skin, eye, and respiratory irritation, and may be harmful if swallowed.^[11]
- Handling: Use only in well-ventilated areas. Keep away from heat, sparks, open flames, and other ignition sources.^{[11][12]} Wear appropriate personal protective equipment (PPE),

including chemical-resistant gloves (tested to EN 374), safety goggles, and a lab coat.[12]
[13]

- Storage: Store in a cool, well-ventilated place.[11] Keep the container tightly closed and store locked up.
- Fire Fighting: Use water spray, dry powder, foam, or carbon dioxide.[11]

Conclusion

This technical guide provides a comprehensive overview of the known properties and, more importantly, the necessary experimental frameworks for characterizing the thermophysical properties of **2-Isobutyl-3,5,6-trimethylpyrazine**. The presented protocols for measuring boiling point, density, and thermal conductivity represent the industry-standard, validated methods required to generate high-quality data. The absence of published experimental values underscores the opportunity for researchers to perform these fundamental measurements, contributing vital data that will enable the effective and safe application of this compound in future research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Isobutyl-3,5,6-trimethylpyrazine | C11H18N2 | CID 521191 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-Methylpropyl)-3,5,6-trimethylpyrazine [webbook.nist.gov]
- 3. 2-(2-Methylpropyl)-3,5,6-trimethylpyrazine [webbook.nist.gov]
- 4. 2-isobutyl-3,5-(and 3,6)-dimethyl pyrazine, 38888-81-2 [thegoodsentscompany.com]
- 5. 2,3,5-trimethyl pyrazine, 14667-55-1 [thegoodsentscompany.com]
- 6. 2-isobutyl-3-methyl pyrazine, 13925-06-9 [thegoodsentscompany.com]

- 7. 2-Isobutyl-3-methyl pyrazine | C9H14N2 | CID 26333 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. 2,3,5-Trimethylpyrazine - Wikipedia [en.wikipedia.org]
- 9. calnesis.com [calnesis.com]
- 10. iieta.org [iieta.org]
- 11. synergzine.com [synergzine.com]
- 12. chemos.de [chemos.de]
- 13. echemi.com [echemi.com]
- To cite this document: BenchChem. [Thermophysical properties of 2-Isobutyl-3,5,6-trimethylpyrazine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1606802#thermophysical-properties-of-2-isobutyl-3,5-6-trimethylpyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com